3-({6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
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Overview
Description
3-({6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiophene core, a tert-butyl group, and an ethoxyaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of the Ethoxyaniline Moiety: The ethoxyaniline moiety is attached through a coupling reaction, often using reagents like ethoxyaniline and suitable catalysts.
Formation of the Final Product: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-({6-Tert-butyl-3-[(4-methoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid
- **4-({6-Tert-butyl-3-[(4-propoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid
Uniqueness
The uniqueness of 3-({6-TERT-BUTYL-3-[(4-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID lies in its specific structural features, such as the ethoxyaniline moiety and the benzothiophene core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H32N2O5S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-[[6-tert-butyl-3-[(4-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32N2O5S/c1-5-32-17-9-7-16(8-10-17)26-23(31)22-18-11-6-15(25(2,3)4)14-19(18)33-24(22)27-20(28)12-13-21(29)30/h7-10,15H,5-6,11-14H2,1-4H3,(H,26,31)(H,27,28)(H,29,30) |
InChI Key |
YKVBNSJSEMKVBT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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